4-Amino-5-(ethylthio)-2-methoxybenzoic acid (CAS 71675-86-0) is a highly specialized thioether intermediate fundamentally integrated into the commercial synthesis of the atypical antipsychotic Amisulpride [1]. Featuring a strategically positioned ethylthio group on a functionalized benzoic acid scaffold, this compound serves as the direct precursor for oxidation into the corresponding ethylsulfonyl derivative [2]. In industrial procurement, sourcing this specific pre-alkylated thioether balances cost-efficiency with process control, allowing pharmaceutical manufacturers to execute the critical oxidation and subsequent amine coupling steps under proprietary, optimized cGMP conditions without inheriting the regulatory burdens of upstream alkylation [2].
Substituting 4-amino-5-(ethylthio)-2-methoxybenzoic acid with its upstream mercaptan precursor or downstream sulfone derivative severely disrupts established manufacturing economics and safety profiles. Utilizing the unalkylated analog (4-amino-2-methoxy-5-mercaptobenzoic acid) forces the manufacturing facility to handle highly hazardous ethylating agents, such as diethyl sulfate, in-house, which increases regulatory compliance costs and historically suffers from lower yields [1]. Conversely, purchasing the pre-oxidized sulfone (4-amino-5-ethylsulfonyl-2-methoxybenzoic acid) significantly increases raw material costs and removes the manufacturer's ability to optimize the oxidation step—such as employing proprietary tungstate or molybdate catalysts—to minimize over-oxidation impurities that strictly govern final API purity [1].
Utilizing 4-amino-5-(ethylthio)-2-methoxybenzoic acid eliminates the necessity for in-house alkylation procedures. Alternative routes starting from the upstream 4-amino-2-methoxy-5-mercaptobenzoic acid mandate the use of highly reactive and toxic ethylating agents, such as diethyl sulfate, under strongly basic conditions [1]. Procuring the pre-ethylated compound completely removes these Environmental, Health, and Safety (EHS) liabilities from the facility's regulatory footprint [1].
| Evidence Dimension | Requirement for hazardous ethylating agents |
| Target Compound Data | 0 steps requiring diethyl sulfate or bromoethane |
| Comparator Or Baseline | 4-Amino-2-methoxy-5-mercaptobenzoic acid (Requires 1 highly regulated ethylation step) |
| Quantified Difference | 100% elimination of alkylation-related safety hazards and associated EHS costs |
| Conditions | Industrial scale API intermediate synthesis |
Eliminating hazardous alkylation steps reduces compliance overhead and simplifies the regulatory footprint of the synthesis facility.
Processes relying on the upstream 4-amino-2-methoxy-5-mercaptobenzoic acid suffer from inherently lower yields and higher raw material costs during the ethylation phase [1]. Procuring 4-amino-5-(ethylthio)-2-methoxybenzoic acid bypasses this inefficient step, directly providing the high-purity thioether required for subsequent oxidation, thereby significantly improving the overall atom economy and reducing the cost of goods sold (COGS) for the final API [1].
| Evidence Dimension | Synthesis efficiency and raw material cost |
| Target Compound Data | Pre-ethylated thioether (Directly ready for high-yield oxidation) |
| Comparator Or Baseline | 4-Amino-2-methoxy-5-mercaptobenzoic acid (Subject to low-yield ethylation bottlenecks) |
| Quantified Difference | Elimination of the lowest-yielding step in the synthetic sequence |
| Conditions | Bulk API manufacturing |
Bypassing the low-yield alkylation step directly improves profit margins for cost-sensitive generic API manufacturers.
The primary utility of this thioether is its controlled oxidation to the sulfone API precursor. Baseline uncatalyzed oxidation using only hydrogen peroxide and acetic acid is inefficient, requiring up to 22 hours and yielding a suboptimal purity of 87.6% [1]. However, by procuring the thioether and applying advanced catalytic oxidation (e.g., using ammonium molybdate or sodium tungstate), manufacturers can achieve rapid conversion with drastically reduced impurity profiles, ensuring the resulting sulfone meets stringent API specifications [1].
| Evidence Dimension | Oxidation reaction time and intermediate purity |
| Target Compound Data | Catalyzed oxidation of the thioether (Rapid conversion, high purity) |
| Comparator Or Baseline | Uncatalyzed H2O2/acetic acid oxidation (22 hours, 87.6% purity) |
| Quantified Difference | >10% improvement in intermediate purity and significant reduction in batch cycle time |
| Conditions | Oxidation of thioether to sulfone using H2O2 |
Procuring the thioether allows manufacturers to apply proprietary catalytic oxidation methods, maximizing yield and purity before the final coupling step in Amisulpride production.
The primary industrial application for 4-amino-5-(ethylthio)-2-methoxybenzoic acid is as the core building block for Amisulpride. It is ideally suited for facilities equipped to perform controlled catalytic oxidations (yielding the sulfone) followed by chiral or racemic amine coupling, ensuring high-purity antipsychotic API production [1].
Beyond Amisulpride, this thioether serves as a versatile scaffold for medicinal chemistry programs exploring new benzamide-class prokinetics or antipsychotics. The presence of the ethylthio group allows for divergent synthesis, including selective oxidation to sulfoxides or sulfones to tune the pharmacokinetic and receptor-binding profiles of novel drug candidates [2].
In process chemistry research, this compound is utilized as a standard substrate to evaluate the efficiency of novel oxidation catalysts (such as transition metal complexes or green-chemistry peroxides) aimed at selectively oxidizing thioethers to sulfones without affecting the sensitive primary amino or methoxy groups on the aromatic ring [1].